4-(2-氯苯基)噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-Chlorophenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves cyclization, condensation reactions, and functional group transformations . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and characterized, with the type of substitution reaction in the final step determined by two-dimensional (2D) NMR .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “4-(2-Chlorophenyl)thiadiazole”, has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . The crystal structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported and characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific isomeric form and any substituents they may carry . For example, the ring opening of a related compound, “4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole”, results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .

Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .

科学研究应用

Antiviral Research

Summary of the Application

“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new compounds with potential antiviral activities . Specifically, it’s used in the creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .

Methods of Application or Experimental Procedures

The compound is synthesized in six steps starting from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Results or Outcomes

The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity . Specifically, compounds 7b and 7i showed this activity .

Antimicrobial Research

Summary of the Application

“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new polymers with potential antimicrobial activities . Specifically, it’s used in the creation of 1,3,4-thiadiazole modified chitosan .

Methods of Application or Experimental Procedures

The compound is synthesized via linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .

Results or Outcomes

The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones . The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings .

Green Synthesis of Thiadiazolo Pyrimidines

Summary of the Application

“4-(2-Chlorophenyl)thiadiazole” is used in the green synthesis of thiadiazolo pyrimidines .

Methods of Application or Experimental Procedures

The synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .

Results or Outcomes

The research aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions .

Anti-Inflammatory and Analgesic Research

Summary of the Application

“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new compounds with potential anti-inflammatory and analgesic activities .

Methods of Application or Experimental Procedures

The compound is synthesized in a multi-step process . The process involves the creation of various derivatives of 1,3,4-thiadiazoles .

Results or Outcomes

The bioassay tests showed that some of the synthesized compounds possessed certain anti-inflammatory and analgesic activity with a fast onset of action .

Catalyst Research

Summary of the Application

“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new materials with potential catalytic activities .

Methods of Application or Experimental Procedures

The compound is synthesized via linking the fluorapatite with the synthesized 1,3,4-thiadiazole compounds . The synthesized materials were fully characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .

Results or Outcomes

The research aimed at assessing the prowess of the synthesized materials as catalysts .

未来方向

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research will likely focus on tailoring the properties and functionalities of these compounds through various synthetic strategies . This could lead to the development of new drugs with improved efficacy and reduced toxicity .

属性

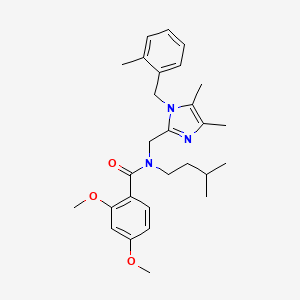

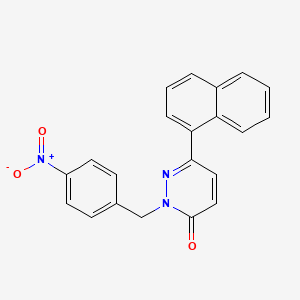

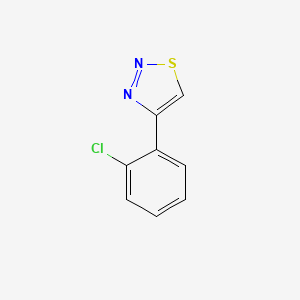

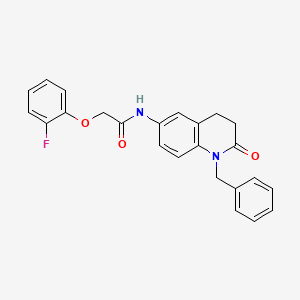

IUPAC Name |

4-(2-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCXAJYYMLPXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)

![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)